molecular formula C10H15N3O2 B578136 1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1223748-34-2

1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B578136
M. Wt: 209.249
InChI Key: YRHSTHWBKJAACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Chemical Applications

The reactivity of pyrazole derivatives, including "1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid", is significant for the synthesis of various heterocyclic compounds. These compounds serve as building blocks for creating pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. Their unique reactivity under mild conditions facilitates the generation of versatile cynomethylene dyes from a broad range of precursors, indicating the compound's importance in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Medicinal Chemistry and Biological Applications

In medicinal chemistry, pyrazole carboxylic acid derivatives, including the compound , play a crucial role due to their broad biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The compound's derivatives serve as significant scaffold structures in heterocyclic compounds due to these biological activities, highlighting their potential in drug discovery and development (Cetin, 2020).

Role in Drug Discovery

The pyrrolidine ring, part of "1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid", is widely utilized in medicinal chemistry to obtain compounds for treating human diseases. This scaffold's saturation and sp3-hybridization allow efficient exploration of the pharmacophore space, contributing to the molecule's stereochemistry and increasing three-dimensional coverage. This review underscores the pyrrolidine ring's significance and its derivatives in developing bioactive molecules with target selectivity, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, described from 2015 to the present. The influence of steric factors on biological activity and the structure-activity relationship (SAR) of studied compounds are also discussed, guiding medicinal chemists in designing new compounds with varied biological profiles (Petri et al., 2021).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) often provide this information .

properties

IUPAC Name

1-methyl-5-(pyrrolidin-1-ylmethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-12-8(6-9(11-12)10(14)15)7-13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHSTHWBKJAACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676580
Record name 1-Methyl-5-[(pyrrolidin-1-yl)methyl]-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid

CAS RN

1223748-34-2
Record name 1-Methyl-5-[(pyrrolidin-1-yl)methyl]-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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